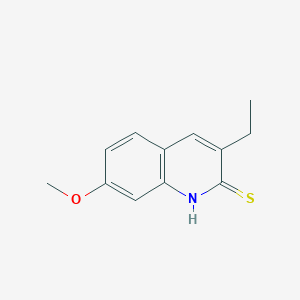

3-Ethyl-7-methoxyquinoline-2-thiol

Description

Properties

Molecular Formula |

C12H13NOS |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

3-ethyl-7-methoxy-1H-quinoline-2-thione |

InChI |

InChI=1S/C12H13NOS/c1-3-8-6-9-4-5-10(14-2)7-11(9)13-12(8)15/h4-7H,3H2,1-2H3,(H,13,15) |

InChI Key |

IEZSIYMAXVYLLM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C(C=C2)OC)NC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-methoxyquinoline-2-thiol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with aldehydes or ketones, followed by functionalization of the quinoline ring. For example, the Skraup synthesis is a classical method that involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . Subsequent functionalization steps introduce the ethyl, methoxy, and thiol groups.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using efficient catalysts and optimized reaction conditions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are commonly employed to enhance yield and reduce environmental impact . Microwave irradiation and ultrasound irradiation are also used to accelerate reaction rates and improve product purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-methoxyquinoline-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Ethyl-7-methoxyquinoline-2-thiol exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death.

Anticancer Potential

The anticancer properties of this compound are particularly promising. The compound's thiol group allows it to form covalent bonds with proteins, potentially altering their function. Moreover, the quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. This dual mechanism enhances its potential as an anticancer agent by inhibiting specific enzymes involved in cancer progression.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Research : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The results indicate that it may induce apoptosis through oxidative stress mechanisms.

- Protein Interaction Studies : Research focusing on the interactions between this compound and specific protein targets revealed that it could effectively inhibit certain protein kinases implicated in cancer progression, further supporting its role as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Ethyl-7-methoxyquinoline-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Reactivity: The thiol group in this compound distinguishes it from analogs with cyano (e.g., ) or amino (e.g., ) groups, offering unique redox or metal-binding capabilities.

Synthetic Routes: While 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is synthesized under alkaline conditions , amino-substituted quinolines often involve reductive amination or nucleophilic substitution . Thiolation may require specialized reagents like Lawesson’s reagent or thiourea.

Biological Activity: The morpholino-phenyl substituent in 5-Chloro-7-(morpholino(phenyl)methyl)quinolin-8-ol confers antiangiogenic properties , whereas the thiol group in the target compound may target cysteine-rich enzymes or antioxidant pathways.

Safety and Availability: Limited toxicity data exist for many analogs (e.g., 7-(2-ethoxyethoxy)quinoline ), emphasizing the need for rigorous characterization. Commercial availability of amino derivatives (e.g., ) contrasts with the likely niche status of thiol-containing quinolines.

Research Findings and Implications

- Structural Optimization: Substitution at position 2 (thiol vs. cyano or hydroxy) significantly alters reactivity and target selectivity. For instance, cyano groups enhance hydrogen bonding, while thiols enable covalent interactions .

- Biological Potential: Thiolated quinolines may exhibit enhanced metal-chelating or antioxidant activity compared to chlorinated or alkoxy variants .

- Knowledge Gaps: Toxicity, degradation, and environmental mobility data are lacking for most analogs, highlighting the need for comprehensive safety assessments .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Ethyl-7-methoxyquinoline-2-thiol, and how can its molecular structure be confirmed?

- Synthesis : A modified Mannich reaction or nucleophilic substitution can be employed, as seen in analogous quinoline derivatives. For example, reacting 8-hydroxyquinoline precursors with ethylating agents and thiol donors under reflux conditions in ethanol, followed by purification via recrystallization (e.g., 1:1 EtOH–H₂O) .

- Characterization : Use NMR (¹H/¹³C) to confirm substituent positions and sulfur incorporation. X-ray crystallography with SHELXL refinement (via SHELX programs) is recommended for unambiguous structural confirmation .

Q. What analytical techniques are critical for assessing the purity of this compound?

- HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to detect impurities.

- Elemental Analysis (EA) to validate stoichiometry.

- TLC (Thin-Layer Chromatography) with UV visualization for rapid purity assessment during synthesis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodology :

Catalyst Screening : Test bases like triethylamine vs. DBU for thiolation efficiency.

Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol for reaction kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.